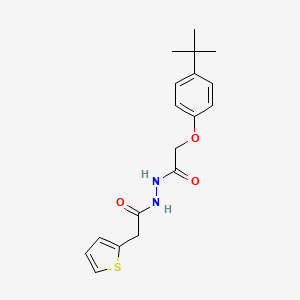
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide, also known as TTA-500, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TTA-500 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor (PPAR) delta pathway. PPAR delta is a transcription factor that plays a key role in the regulation of metabolism, and activation of this pathway has been shown to improve glucose and lipid metabolism in animal models.
Biochemical and Physiological Effects
Studies have shown that 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can improve glucose tolerance and insulin sensitivity in animal models, as well as reduce body weight and adipose tissue mass. 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide has also been shown to increase fatty acid oxidation and improve lipid profiles, suggesting that it may be a useful treatment for metabolic disorders such as obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is that it has been shown to be effective in animal models of metabolic disorders, suggesting that it may have potential therapeutic applications. However, one limitation of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide is that its mechanism of action is not fully understood, which may make it difficult to develop as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide. One area of interest is the development of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide analogs with improved pharmacokinetic properties and potency. Another area of research is the investigation of the long-term effects of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide on metabolic function and overall health. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can be synthesized through a multi-step process involving the reaction of 4-tert-butylphenol with thionyl chloride, followed by the addition of 2-thienylacetic acid and hydrazine hydrate. The resulting product is purified through recrystallization to obtain 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide in its final form.
Applications De Recherche Scientifique
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide has been studied for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as obesity and type 2 diabetes. Research has shown that 2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide can improve glucose tolerance and insulin sensitivity in animal models, suggesting that it may be a promising candidate for the development of new treatments for these conditions.
Propriétés
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)13-6-8-14(9-7-13)23-12-17(22)20-19-16(21)11-15-5-4-10-24-15/h4-10H,11-12H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWBHALQTHQDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-N'-(2-thienylacetyl)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6120275.png)

![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)
![3-(3-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6120304.png)
![{1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-pyrrolidinyl}methanol](/img/structure/B6120325.png)
![2-[(3,4-dichlorobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6120328.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6120341.png)